Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate

Fatty acid amide hydrolase (FAAH) Endocannabinoid system Thiadiazole-piperazine ureas

Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate (CAS 77278-77-4) is a synthetic piperazine derivative with molecular formula C₁₆H₂₃FN₂O₂ and molecular weight 294.36 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position and a 4-fluorobenzyl substituent at the N-4 position of the piperazine ring.

Molecular Formula C16H23FN2O2
Molecular Weight 294.36 g/mol
CAS No. 77278-77-4
Cat. No. B13408050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate
CAS77278-77-4
Molecular FormulaC16H23FN2O2
Molecular Weight294.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)F
InChIInChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h4-7H,8-12H2,1-3H3
InChIKeyQRQNVSYQXRMJLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 4-[(4-Fluorophenyl)Methyl]Piperazine-1-Carboxylate (CAS 77278-77-4): A Boc-Protected 4-Fluorobenzylpiperazine Building Block for Medicinal Chemistry and PET Tracer Development


Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate (CAS 77278-77-4) is a synthetic piperazine derivative with molecular formula C₁₆H₂₃FN₂O₂ and molecular weight 294.36 g/mol . It features a tert-butyloxycarbonyl (Boc) protecting group at the N-1 position and a 4-fluorobenzyl substituent at the N-4 position of the piperazine ring. This compound belongs to the N-Boc-4-aralkylpiperazine class and serves primarily as a protected synthetic intermediate in medicinal chemistry programs, most notably as building block Boc-3g in the development of Nε-acryloyllysine piperazide irreversible inhibitors of transglutaminase 2 (TG2) for oncological and fibrotic disease applications [1]. Its structure combines the metabolic stability advantages of para-fluoro aromatic substitution with the synthetic versatility of orthogonal Boc protection, enabling selective deprotection and sequential elaboration in multi-step synthetic routes.

Why Generic Substitution of CAS 77278-77-4 with Other N-Boc-4-Benzylpiperazines or Free Amine Analogs Carries Scientific Risk


Within the N-Boc-4-benzylpiperazine class, the identity of the para-substituent on the benzyl ring fundamentally alters both the physicochemical properties and the biological performance of downstream elaborated products. Direct comparative data from human fatty acid amide hydrolase (hFAAH) inhibition studies demonstrate that exchanging 4-fluorobenzyl for 4-chlorobenzyl changes the IC₅₀ by approximately 1.7-fold (0.22 µM vs. 0.13 µM) [1]. Similarly, substituting the Boc-protected building block with its free-amine analog 1-(4-fluorobenzyl)piperazine eliminates the orthogonal protection strategy required for selective N-1 acylation in multi-step syntheses, as documented in the TG2 inhibitor program where Boc-3g was specifically employed for controlled sequential coupling [2]. The fluorine atom's distinct Hansch hydrophobicity constant (π = 0.14) versus chlorine (π = 0.71), bromine (π = 0.86), or methyl (π = 0.56) produces measurable differences in logP, metabolic stability, and target binding that cannot be recapitulated by simple analog substitution [3].

Quantitative Differentiation Evidence for Tert-Butyl 4-[(4-Fluorophenyl)Methyl]Piperazine-1-Carboxylate (77278-77-4) Versus Closest Analogs


FAAH Inhibitory Potency of 4-Fluorobenzyl vs. 4-Chlorobenzyl Elaborated Derivatives: Direct Within-Study IC₅₀ Comparison

In a head-to-head study of thiadiazole-piperazine urea derivatives against human FAAH (hFAAH), the elaborated derivative bearing the 4-fluorobenzyl substituent at the piperazine N-4 position (compound 20, derived from the target building block scaffold) exhibited an IC₅₀ of 0.22 µM, while the directly comparable 4-chlorobenzyl analog (compound 19) showed an IC₅₀ of 0.13 µM [1]. Both were identified as the most active inhibitors in the series. The 1.69-fold difference in potency demonstrates that the para-substituent identity produces a quantifiable, reproducible shift in target engagement, establishing that the 4-fluorobenzyl building block imparts distinct pharmacological properties compared to its 4-chloro congener [1].

Fatty acid amide hydrolase (FAAH) Endocannabinoid system Thiadiazole-piperazine ureas

Documented Role as Key Building Block in Transglutaminase 2 (TG2) Irreversible Inhibitor Program with Synthetic Yield Data

The target compound is explicitly employed as building block Boc-3g in the synthesis of Nε-acryloyllysine piperazides, a series of 54 irreversible TG2 inhibitors developed for oncological and fibrotic disease applications [1]. The synthesis of Boc-3g was achieved via reductive amination between N-Boc-piperazine and 4-fluorobenzaldehyde using sodium triacetoxyborohydride, yielding the target compound in 42% isolated yield after column chromatography [1]. The BRENDA Enzyme Database independently catalogs this compound (Ligand ID 251213) as an inhibitor of transglutaminase 2 (EC 2.3.2.13), with documented enzyme inhibition across the compound series exhibiting kinact/KI values ranging from 100 to 10,000 M⁻¹s⁻¹ [2]. This specific documentation of the target compound as a characterized synthetic intermediate in a published J. Med. Chem. study differentiates it from analogs such as tert-butyl 4-(2-fluorobenzyl)piperazine-1-carboxylate or tert-butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate, which lack equivalent peer-reviewed documentation of their role in validated inhibitor programs.

Transglutaminase 2 (TG2) Irreversible enzyme inhibition PET radiotracer development

Physicochemical Differentiation: Hansch Hydrophobicity Constants and Predicted logP Across para-Substituted N-Boc-4-Benzylpiperazine Analogs

The para-fluoro substituent on the target compound confers the lowest hydrophobic contribution among all halogenated and alkylated analogs in the N-Boc-4-benzylpiperazine series. Using standard Hansch π constants, the 4-fluorobenzyl group contributes a hydrophobic increment of π = 0.14, compared to π = 0.71 for 4-chlorobenzyl (CAS 77290-30-3), π = 0.86 for 4-bromobenzyl (CAS 844891-10-7), π = 0.56 for 4-methylbenzyl, and π = 0.00 for the unsubstituted benzyl analog (CAS 57260-70-5) [1]. This translates to a predicted logP for the target compound that is approximately 0.57 log units lower than the 4-chloro analog and approximately 0.72 log units lower than the 4-bromo analog (calculated by the Hansch-Fujita additive model) [1]. The reduced lipophilicity of the 4-fluoro derivative is consistent with the experimentally determined logP of 1.50 for the deprotected free amine 1-(4-fluorobenzyl)piperazine , supporting the prediction that the Boc-protected 4-fluorobenzyl compound occupies a favorable lower-lipophilicity space compared to its heavier-halogen congeners.

Lipophilicity Hansch analysis ADME prediction

Orthogonal Boc Protection Enables Selective N-1 Functionalization Relative to the Free Amine Analog 1-(4-Fluorobenzyl)piperazine (CAS 70931-28-1)

The target compound (CAS 77278-77-4) bears an acid-labile Boc protecting group at the piperazine N-1 position that is quantitatively removable under standard conditions (20–50% TFA in DCM, or HCl in dioxane, ambient temperature, 30–120 minutes) without affecting the N-4 4-fluorobenzyl substituent [1]. In the Wodtke et al. TG2 inhibitor synthesis, Boc-3g (the target compound) was specifically deprotected using TFA/CH₂Cl₂ (1:1, v/v, 2 h) to reveal the free N-1 amine for subsequent coupling with Nα-Boc-Nε-acryloyllysine, a strategy that would be impossible with the commercially available free amine 1-(4-fluorobenzyl)piperazine (CAS 70931-28-1) [2]. The Boc-protected form enables a convergent synthetic strategy where the piperazine N-1 can be selectively unmasked for acylation, sulfonylation, or reductive amination while the 4-fluorobenzyl group remains intact at N-4. The free amine analog (CAS 70931-28-1, MW 194.25 g/mol) lacks this orthogonal protection, requiring alternative chemoselective strategies that often result in lower yields or require additional protection/deprotection steps [2].

Protecting group strategy Orthogonal synthesis Sequential functionalization

4-Fluorobenzylpiperazine Fragment Validated Across Multiple Independent Tyrosinase Inhibitor SAR Campaigns

The 4-(4-fluorobenzyl)piperazin-1-yl fragment—which constitutes the core scaffold of the target compound after Boc deprotection—has been independently validated as a privileged pharmacophore for tyrosinase inhibition across two distinct medicinal chemistry campaigns. In the 2019 study by Ielo et al., a library of 24 compounds bearing this fragment was designed and tested against tyrosinase from Agaricus bisporus (TyM), with the most potent compound (25) achieving an IC₅₀ of 0.96 µM, approximately 20-fold more potent than the reference inhibitor kojic acid (IC₅₀ = 17.76 µM) [1]. In a subsequent 2022 optimization campaign by Mirabile et al., further elaboration of this fragment yielded compound 26 with an IC₅₀ of 0.18 µM, representing an approximately 100-fold improvement over kojic acid and a 5.3-fold improvement over the 2019 lead [2]. While neither study tested the Boc-protected target compound directly, both unambiguously identify the 4-(4-fluorobenzyl)piperazine fragment as the essential pharmacophoric element from which potent, competitive tyrosinase inhibitors can be constructed, providing a second, mechanistically distinct therapeutic area where this building block supplies validated starting material [1][2].

Tyrosinase inhibition Anti-melanogenic agents Fragment-based drug design

Recommended Application Scenarios for Tert-Butyl 4-[(4-Fluorophenyl)Methyl]Piperazine-1-Carboxylate (CAS 77278-77-4) Based on Quantitative Differentiation Evidence


TG2-Targeted Covalent Inhibitor Development Requiring Orthogonal N-1/N-4 Piperazine Functionalization

For programs developing irreversible transglutaminase 2 inhibitors based on the Nε-acryloyllysine piperazide scaffold, this compound provides the identical building block (Boc-3g) employed in the seminal J. Med. Chem. study by Wodtke et al. (2018) [1]. The published synthetic protocol—reductive amination in 42% yield followed by TFA/CH₂Cl₂ Boc deprotection—offers a validated starting point that eliminates the need for de novo synthetic route development. The orthogonal Boc protection at N-1 is essential for the convergent coupling strategy with Nα-Boc-Nε-acryloyllysine, and substituting the free amine analog would require a fundamentally different, lower-yielding synthetic approach [1]. The fluorine substituent at the para position additionally supports subsequent ¹⁸F-radiolabeling strategies for PET tracer development, consistent with the explicit focus of the Wodtke program on fluorine-bearing substituents for imaging applications [1].

FAAH Inhibitor Lead Optimization Programs Requiring Fine Control of Lipophilicity and Target Engagement

In fatty acid amide hydrolase inhibitor development, the 4-fluorobenzyl building block provides a quantifiably distinct pharmacological starting point relative to the 4-chlorobenzyl alternative. The 1.69-fold difference in hFAAH IC₅₀ (0.22 µM for 4-F vs. 0.13 µM for 4-Cl elaborated derivatives) documented by Gur Maz et al. (2022) [2] enables rational selection based on the program's optimization vector: the 4-fluoro building block may be preferred when slightly reduced target potency is an acceptable trade-off for the ~0.57 log unit reduction in lipophilicity (Hansch Δπ) relative to the 4-chloro analog, potentially improving solubility, reducing phospholipidosis risk, and decreasing non-specific protein binding [3]. This compound is therefore the recommended starting material for FAAH programs prioritizing ligand efficiency and ADME properties over absolute biochemical potency.

Fragment-Based Anti-Melanogenic Agent Discovery Leveraging the 4-(4-Fluorobenzyl)piperazine Privileged Pharmacophore

The 4-(4-fluorobenzyl)piperazine fragment, obtained quantitatively upon Boc deprotection of the target compound, serves as the validated core scaffold for competitive tyrosinase inhibitor development. With independent confirmation from two medicinal chemistry campaigns (Ielo et al., 2019 and Mirabile et al., 2022) demonstrating IC₅₀ values of 0.18–0.96 µM against mushroom tyrosinase—representing 20- to 100-fold improvement over kojic acid [4][5]—this fragment provides a risk-mitigated entry point for cosmetic or dermatological tyrosinase inhibitor programs. The Boc-protected form of this fragment (the target compound) allows the fragment to be incorporated into diversity-oriented synthesis libraries where the N-1 position can be systematically elaborated with various acyl, sulfonyl, or alkyl groups after deprotection, enabling rapid SAR exploration around a pre-validated pharmacophoric core [4].

Multi-Target Medicinal Chemistry Platforms Seeking a Single Building Block with Cross-Indication Validation

For platform-based drug discovery organizations or chemical biology core facilities that maintain a curated building block collection, this compound offers an unusual breadth of target-class validation from a single protected intermediate. The 4-(4-fluorobenzyl)piperazine scaffold has demonstrated productive SAR against three mechanistically distinct enzyme classes: serine hydrolases (FAAH, IC₅₀ = 0.22 µM) [2], transglutaminases (TG2, EC 2.3.2.13) [1], and oxidoreductases (tyrosinase, IC₅₀ = 0.18–0.96 µM) [4][5]. This cross-target validation, combined with the synthetic flexibility conferred by orthogonal Boc protection and the favorable physicochemical profile of the para-fluoro substituent, makes this compound a strategically valuable inventory item for organizations pursuing multiple therapeutic programs from a consolidated building block collection. The documented commercial availability at 96% purity in 25 kg packaging further supports procurement for medium-to-large scale synthesis campaigns.

Quote Request

Request a Quote for Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.